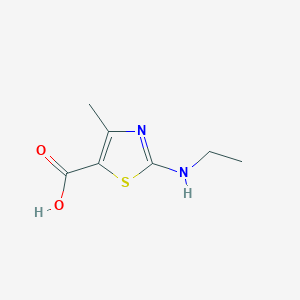

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid

Beschreibung

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS: 162651-09-4) is a thiazole derivative characterized by an ethylamino substituent at position 2 and a methyl group at position 4 of the thiazole ring. Current research applications focus on its use as a synthetic intermediate or investigational compound, with protocols for handling and storage outlined for laboratory use .

Eigenschaften

IUPAC Name |

2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4(2)5(12-7)6(10)11/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCWFYCMZBNCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C(S1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360613 | |

| Record name | 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162651-09-4 | |

| Record name | 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162651-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles (amines, thiols); reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Thiazole derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

Industry: Utilized in the development of agrochemicals, dyes, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes or receptors, altering their activity. This interaction can lead to the inhibition of enzyme function or modulation of receptor signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Thiazole Derivatives

Key Structural Features

The thiazole-carboxylic acid core is shared among several pharmacologically active compounds. Substituent variations at positions 2 and 4 dictate biological activity and therapeutic applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiazole-Carboxylic Acid Derivatives

Pharmacological and Mechanistic Insights

Antidiabetic Activity: BAC vs. Target Compound

BAC demonstrates robust antidiabetic effects in streptozotocin-induced diabetic rats, reducing blood glucose levels by 38–42% and improving insulin sensitivity via modulation of oxidative enzymes (e.g., SOD, CAT) and inflammatory cytokines (e.g., TNF-α, IL-6) . The 4-chlorobenzyl group is critical for this activity, likely due to enhanced lipophilicity and receptor interactions. In contrast, the ethylamino group in the target compound may confer different pharmacokinetic properties, but its efficacy in diabetes models remains unverified.

Anti-Inflammatory and Uric Acid Modulation: Febuxostat

Febuxostat’s 3-cyano-4-isobutoxyphenyl substituent enables selective inhibition of xanthine oxidase, reducing uric acid production by 50–60% in hyperuricemic patients . Its methyl group at position 4 stabilizes the thiazole ring without directly contributing to enzyme binding. The target compound’s ethylamino group lacks the steric bulk required for xanthine oxidase inhibition, suggesting divergent applications.

Substituent Impact on Bioactivity

- Electron-Withdrawing Groups : The chlorine in BAC enhances metabolic stability and binding affinity to diabetes-related targets .

- Bulkier Substituents: Febuxostat’s isobutoxy and cyano groups optimize hydrophobic interactions with xanthine oxidase .

- Small Alkyl/Amino Groups: The ethylamino group in the target compound may favor solubility but limit target specificity.

Biologische Aktivität

2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid (CAS Number: 162651-09-4) is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant effects. This article reviews the current understanding of the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises an ethylamino group, a carboxylic acid functional group, and a methyl substituent on the thiazole ring, which may influence its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole derivatives that showed promising results against cancer cell lines such as HCT-116 and HepG2. The anticancer activity was attributed to the ability of these compounds to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 protein expression .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Thiazoles are known to scavenge free radicals effectively. In vitro studies demonstrated that derivatives of thiazole exhibited significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .

Enzyme Inhibition

Another area of research focuses on the inhibitory effects of this compound on specific enzymes. For instance, studies have shown that certain thiazole derivatives can act as xanthine oxidase inhibitors. Xanthine oxidase plays a critical role in uric acid production; thus, its inhibition can be beneficial in treating conditions like gout .

Case Studies

Several case studies have explored the biological activities of thiazole derivatives:

- Anticancer Screening : A series of substituted benzylamino derivatives were synthesized and tested against various cancer cell lines. Compounds showed IC50 values in the low micromolar range, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

- Antioxidant Activity Assessment : In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) demonstrated that compounds derived from thiazoles exhibited significant free radical scavenging activity, with some showing IC50 values lower than 20 µM .

- Xanthine Oxidase Inhibition : A study reported that specific thiazole derivatives had IC50 values ranging from 3.6 to 9.9 µM against xanthine oxidase, suggesting their potential use in managing hyperuricemia and related disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Ethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid?

- Methodology : The compound can be synthesized via condensation reactions. A general approach involves refluxing a mixture of 2-aminothiazole derivatives (e.g., 2-ethylaminothiazole) with a carboxylic acid precursor (e.g., 3-formyl-indole-2-carboxylic acid) in acetic acid with sodium acetate as a catalyst. The reaction typically proceeds for 3–5 hours under reflux, followed by recrystallization from a DMF/acetic acid mixture to isolate the product .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.1 equiv of aldehyde precursor) to optimize yield.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Methods :

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) for purity assessment .

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole ring vibrations at ~1450–1600 cm⁻¹) .

- NMR : Assign signals for the ethylamino group (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂N) and thiazole protons (δ ~7.0–8.0 ppm) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. Analogous thiazole-carboxylic acids exhibit solubility trends of ~10–50 mg/mL in DMSO at 25°C .

- Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture, as carboxylic acid derivatives may hydrolyze or decarboxylate .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodology :

- Derivatization : Introduce substituents at the ethylamino group (e.g., alkylation, acylation) or modify the thiazole ring (e.g., halogenation) to assess biological activity changes .

- Biological Assays : Test derivatives for enzyme inhibition (e.g., kinase assays) or antimicrobial activity. Compare IC₅₀ values against parent compound .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft parameters) effects with activity .

Q. What computational tools are effective for modeling the reactivity or pharmacokinetics of this compound?

- Approaches :

- DFT Calculations : Optimize geometry using Gaussian or COMSOL to predict electrophilic/nucleophilic sites for synthetic modifications .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., COX-2, EGFR) using AutoDock Vina or Schrödinger Suite .

- AI Integration : Apply machine learning (e.g., Random Forest) to predict solubility or toxicity from training datasets of analogous thiazoles .

Q. How can degradation products be identified and quantified during stability testing?

- Protocol :

- Forced Degradation : Expose the compound to heat (40–60°C), acidic/alkaline conditions, or UV light. Monitor via HPLC-MS to detect fragments (e.g., decarboxylated or oxidized products) .

- Quantification : Use calibration curves of suspected degradation products (e.g., 4-methylthiazole derivatives) with LC-UV or LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.